N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a triazole ring, a naphthalene moiety, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.
Attachment of the Naphthalene Moiety: This step involves the alkylation of the triazole ring with a naphthalene derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of the Sulfanylacetamide Group: This final step involves the reaction of the intermediate with a suitable thiol and acetamide derivative under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfanylacetamide derivatives.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene moiety may enhance the compound’s ability to intercalate into DNA, disrupting cellular processes. The sulfanylacetamide group can form covalent bonds with thiol groups in proteins, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(benzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a benzyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
The presence of the naphthalene moiety in N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide distinguishes it from other similar compounds. This moiety can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in various applications.
Properties
Molecular Formula |
C24H24N4OS |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-methyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H24N4OS/c1-16-11-12-21(17(2)13-16)25-23(29)15-30-24-27-26-22(28(24)3)14-19-9-6-8-18-7-4-5-10-20(18)19/h4-13H,14-15H2,1-3H3,(H,25,29) |
InChI Key |
ZWBUREPTPQXFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)CC3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
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